(-)-1,4-二-O-苄基-L-三甘醇

描述

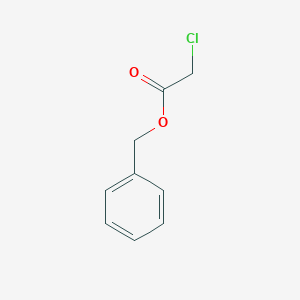

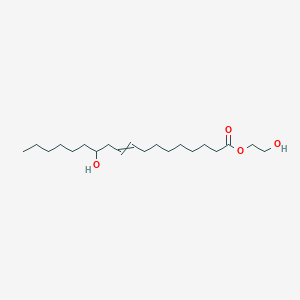

(-)-1,4-Di-O-benzyl-L-threitol is a derivative of threitol, a four-carbon sugar alcohol, which has been modified by the addition of benzyl groups. This compound is of interest due to its potential use as a chiral building block in organic synthesis. The presence of benzyl groups can provide protection for the hydroxyl groups and can be used in the stereoselective synthesis of various compounds .

Synthesis Analysis

The synthesis of (-)-1,4-Di-O-benzyl-L-threitol can be achieved starting from readily available L-tartaric acid. An optimized synthetic route has been developed that involves modern reagents and enhanced work-up conditions to obtain the compound in high yields. The process includes the formation of intermediates such as dimethyl 2,3-O-isopropylidene-L-tartrate and 2,3-di-O-isopropylidene-L-threitol, followed by benzyl protection to yield the final product .

Molecular Structure Analysis

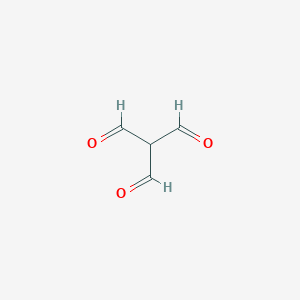

The molecular structure of (-)-1,4-Di-O-benzyl-L-threitol is characterized by the presence of two benzyl groups attached to the 1 and 4 positions of the threitol backbone. This structure is important for its role as a chiral auxiliary or template in asymmetric synthesis, as it can induce chirality in the resulting compounds .

Chemical Reactions Analysis

(-)-1,4-Di-O-benzyl-L-threitol can be used in various chemical reactions due to its chiral centers and protected hydroxyl groups. For instance, it has been used as a chiral template in the desymmetrization of biphenyl compounds, leading to the synthesis of axially chiral biaryls. The compound has also been employed in the synthesis of alternating oligo(threitol)-co-bis(styryl)benzenes, which exhibit helical twisting power in liquid crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-1,4-Di-O-benzyl-L-threitol are influenced by its protective benzyl groups and the stereochemistry of the threitol backbone. The compound is likely to be a solid at room temperature and may have specific solubility characteristics depending on the solvents used. The presence of benzyl groups also affects its reactivity, making it suitable for selective reactions in the synthesis of complex molecules .

科学研究应用

合成同手性缩醛: (-)-1,4-二-O-苄基-L-三甘醇在合成同手性缩醛中被使用,特别是在涉及对映选择性环丙烷化的有机合成中。这种化合物在这些过程中表现出高效性和对映选择性 (Mash & Nelson, 1987)。

对映异构缩醛的色谱分离: 它有助于对从这种化合物衍生的对映异构α-羟基环烷酮缩醛进行色谱分离,促进了化学分离技术的进展 (Mash & Hemperly, 1988)。

轴手性联苯的不对称合成: 该化合物作为不对称合成的手性模板,特别是在创建轴手性联苯方面发挥作用。这种应用在立体选择性合成和药物研究领域中具有重要意义 (Tuyet et al., 2000)。

聚合物材料的开发: 在聚合物科学中,(-)-1,4-二-O-苄基-L-三甘醇用于开发基于碳水化合物的聚酯,表明其在创造具有潜在应用于可持续材料科学中的生物基材料方面的实用性 (Lavilla et al., 2014)。

糖基化研究: 它在糖基化研究中发挥作用,有助于理解碳水化合物-蛋白质相互作用,在生物系统和药物开发中至关重要 (Vaino et al., 1997)。

染色体断裂研究: (-)-1,4-二-O-苄基-L-三甘醇已被用于植物染色体断裂研究,有助于理解遗传突变和染色体动态 (Moutschen et al., 1966)。

安全和危害

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It would also include recommendations for safe handling, storage, and disposal.

未来方向

This would involve a discussion of the current limitations in the understanding or application of the compound and potential directions for future research.

For a specific compound like “(-)-1,4-Di-O-benzyl-L-threitol”, you would need to consult scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or others, you could search for this compound to find relevant papers. Please note that the availability of information may depend on the compound’s relevance and the extent of research on it. If you’re affiliated with a research institution, you might also have access to a research librarian who can assist with your literature search.

属性

IUPAC Name |

(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAVQDYJARRAU-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427043 | |

| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-1,4-Di-O-benzyl-L-threitol | |

CAS RN |

17401-06-8 | |

| Record name | (-)-1,4-Di-O-benzyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)

![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)